2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide
Description
Hantzsch-Widman Nomenclature
The Hantzsch-Widman system assigns prefixes based on ring size and heteroatoms. A six-membered ring with three nitrogen atoms is termed 1,2,4-triazine . The suffix -one denotes the ketone group at position 5. However, this system does not account for complex substituents like the 4-ethoxybenzyl group, requiring supplementary prefixes.
Replacement Nomenclature
In replacement nomenclature, the parent hydrocarbon (e.g., benzene) is modified by replacing carbons with heteroatoms. Here, the core structure is a 1,2,4-triazinane (fully saturated triazine) with one oxidation state elevated to a ketone. This method is less common for poly-substituted derivatives due to its complexity.
IUPAC Substitutive Nomenclature
The IUPAC system prioritizes functional groups and substituents systematically. The ketone at position 5 is assigned higher priority than the thioether and amide groups, dictating the suffix -5-one . Substituents are then listed alphabetically: 4-ethoxybenzyl , sulfanylacetamide , and o-tolyl .
Comparative Example
The compound N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide (PubChem CID 11008343) shares the 1,2,4-triazinone core but substitutes position 6 with a methyl group instead of 4-ethoxybenzyl. Its IUPAC name reflects this simplicity: N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide .
Positional Isomerism in 1,2,4-Triazine Derivatives
Positional isomerism arises in 1,2,4-triazine derivatives due to the variable placement of substituents on the heterocyclic ring. For this compound, the following isomerism scenarios are notable:
Triazine Ring Substitution Patterns
- Position 3 vs. Position 5 Sulfanyl Group : Moving the sulfanyl group from position 3 to 5 would create an isomer with distinct electronic properties. The keto group at position 5 stabilizes the ring via conjugation, whereas a sulfanyl group at position 5 might disrupt this resonance.
- Ethoxybenzyl Attachment : Shifting the 4-ethoxybenzyl group from position 6 to 2 or 4 would alter steric interactions. For instance, a 2-ethoxybenzyl substituent would introduce ortho-effects, potentially hindering rotational freedom.
Impact on Physicochemical Properties
- Solubility : The o-tolyl group’s ortho-methyl substitution creates steric hindrance, reducing solubility compared to para-substituted analogs.
- Melting Point : Position 6’s bulky 4-ethoxybenzyl group increases melting points relative to smaller substituents (e.g., methyl in ).
Isomerism Case Study
The compound N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide (CAS 439084-06-7) demonstrates how substituent position affects bioactivity. Its dimethoxybenzyl group at position 6 enhances lipophilicity compared to the ethoxybenzyl derivative discussed here.
A comparative table illustrates these differences:
Properties
IUPAC Name |
2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-16-10-8-15(9-11-16)12-18-20(27)23-21(25-24-18)29-13-19(26)22-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHDWHQGOETLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazin Ring
- Target Compound : 6-(4-ethoxybenzyl) group enhances lipophilicity and may improve blood-brain barrier penetration compared to smaller substituents.
- Analog (): 2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide replaces the ethoxybenzyl with a methyl group and adds an amino group. The 2,4-dimethylphenyl acetamide introduces steric bulk compared to o-tolyl .
- Analog () : Compounds with trifluoroacetamido-phenyl groups (e.g., 81a-f) exhibit strong antioxidant activity (e.g., 81f), suggesting electron-withdrawing groups enhance radical scavenging. The target compound’s ethoxy group, being electron-donating, may reduce such activity but improve metabolic stability .
Acetamide Modifications
- Analog () : 5j (N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)) demonstrates high anticonvulsant activity (ED50 = 54.8 mg/kg in MES test) due to fluorobenzyl’s electronegativity. The target’s ethoxybenzyl may offer similar π-π interactions but with reduced polarity .
- Analog (): Quinolinyl acetamide derivatives (e.g., compound 54 with 4-ethoxybenzyl) show variable bioactivity, suggesting the aryl group’s electronic nature (e.g., nitro vs. ethoxy) significantly impacts potency and solubility .
Key Findings :
- Anticancer Potential: Analogous triazin-thio-acetamides () inhibit enzymes like carbonic anhydrase; the ethoxybenzyl group could enhance hydrophobic binding in tumor microenvironments .
- Antioxidant Activity : Less likely than 81f due to electron-donating ethoxy, but improved metabolic stability may favor prolonged half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
